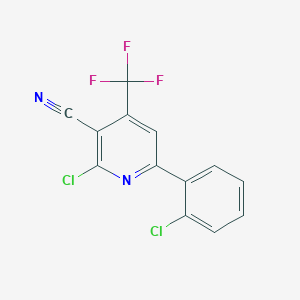

2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile (CCTN) is a synthetic organic compound that is used in a variety of scientific research applications. It is a member of the nitrile family, which are compounds composed of a cyano group attached to a carbon atom. CCTN has a wide range of properties that make it an ideal compound for use in research.

Scientific Research Applications

Lewis Acid Properties and Complex Formation

- The compound has been explored for its Lewis acid properties. In a study by Jacobsen et al. (1999), various nitrile complexes were prepared, highlighting the potential of such compounds in the formation of donor-acceptor complexes (Jacobsen et al., 1999).

Synthesis of Novel Compounds

- Zhang, Tomizawa, and Casida (2004) synthesized novel compounds using alpha-nitro ketone intermediates, suggesting the use of similar chemical structures in the synthesis of new chemical entities (Zhang, Tomizawa & Casida, 2004).

Electrochemical Sensing Applications

- A study by Shabani‐Nooshabadi et al. (2016) utilized a graphene oxide/NiO nanoparticle composite for the selective sensing of chlorophenol, indicating the potential of related compounds in sensor technology (Shabani‐Nooshabadi, Roostaee & Tahernejad-Javazmi, 2016).

Photocatalytic Applications

- The photocatalytic removal of chlorophenol using ZnO powder, as researched by Gaya et al. (2010), suggests potential applications in environmental remediation and water treatment (Gaya, Abdullah, Hussein & Zainal, 2010).

Synthesis of Derivatives in Micellar Media

- Heravi and Soufi (2015) reported the synthesis of new derivatives in Triton X-100 aqueous micellar media, indicating the utility of such compounds in organic synthesis and possibly in pharmaceuticals (Heravi & Soufi, 2015).

Structural Analysis and Characterization

- Pink, Britton, Noland, and Pinnow (2000) conducted a structural analysis of similar compounds, which can be crucial for understanding the chemical behavior and potential applications in materials science (Pink, Britton, Noland & Pinnow, 2000).

properties

IUPAC Name |

2-chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5Cl2F3N2/c14-10-4-2-1-3-7(10)11-5-9(13(16,17)18)8(6-19)12(15)20-11/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEORFZVWFIOVRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-(1-cyanocyclopentyl)-2-cyclopropyl-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2961808.png)

![Ethyl 4-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate](/img/structure/B2961810.png)

![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2961812.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2961818.png)

![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961824.png)

![4-chloro-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2961825.png)

![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)